molecular formula C26H23FN4O5 B3401846 ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate CAS No. 1040684-66-9

ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate

Cat. No. B3401846
CAS RN: 1040684-66-9
M. Wt: 490.5 g/mol
InChI Key: AKMBWCLREFOGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C26H23FN4O5 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triple-Acting PPARα, -γ, and -δ Agonist

The compound possesses a potent triple-acting PPARα, -γ, and -δ agonist profile with an EC 50 of 0.029, 0.013, and 0.029 µM, respectively . This suggests that it could have potential applications in the treatment of diseases related to these receptors, such as diabetes, obesity, and cardiovascular diseases.

Anti-Cancer Drug Design

In silico studies demonstrated that the compound showed good potential for interacting with ecto-5’-nucleotidase . This enzyme has been considered as a target in designs for anti-cancer drugs, suggesting that the compound could be used in the development of new cancer therapies.

Antiviral Activity

Indole derivatives, which share structural similarities with the compound, have been found to possess various biological activities, including antiviral activity . This suggests that the compound could potentially be used in the development of new antiviral drugs.

Anti-Inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that the compound could potentially be used in the development of new antioxidant drugs.

Precursor in Synthesis of Other Compounds

The compound has been used as a reactant in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . These compounds have potential use as antimalarial treatments. It has also been used in base-promoted domino Michael addition/cyclization/elimination reactions for the synthesis of hydroxybenzophenones .

properties

IUPAC Name

ethyl 4-[[2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O5/c1-4-35-26(34)18-7-11-20(12-8-18)28-21(32)14-31-16(3)13-15(2)22(25(31)33)24-29-23(30-36-24)17-5-9-19(27)10-6-17/h5-13H,4,14H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMBWCLREFOGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate

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